2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
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Overview
Description
2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a complex organic compound that features a benzoxazine ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves multiple steps. One common method involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is compatible with various functional groups and provides good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: A related compound with a benzoxazine ring and glucoside moiety.
2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one: Another benzoxazine derivative with different functional groups.
Uniqueness
2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is unique due to its combination of a benzoxazine ring and an oxadiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16N4O4 |
---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide |
InChI |
InChI=1S/C15H16N4O4/c1-9-17-14(23-19-9)6-7-16-13(20)8-12-15(21)18-10-4-2-3-5-11(10)22-12/h2-5,12H,6-8H2,1H3,(H,16,20)(H,18,21) |
InChI Key |
DMTSXTLPFINLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CCNC(=O)CC2C(=O)NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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